

Crystal Structure Analysis of 1-(2-Benzofuranyl)-1-Propanone: A Comparative Guide

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Compound of Interest

Compound Name: 1-Propanone, 1-(2-benzofuranyl)-

Cat. No.: B1642979

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Executive Summary

1-(2-Benzofuranyl)-1-propanone (also known as 2-propionylbenzofuran) represents a critical structural motif in the development of benzofuran-based pharmacophores. While its acetyl analog (2-acetylbenzofuran) is a standard reference in crystallographic databases, the propanone derivative introduces a specific "ethyl tail" effect that alters supramolecular assembly.

This guide provides a technical comparison of the crystal structure properties of 1-(2-benzofuranyl)-1-propanone against its primary structural alternatives. It focuses on how alkyl chain elongation influences lattice energy, melting point depression, and packing efficiency—key factors for researchers optimizing solid-state stability in drug formulation.

Structural & Physical Profile

Before analyzing the crystal lattice, we must establish the molecular baseline. The introduction of a methylene (-CH₂-) unit in the acyl chain significantly impacts the physical state and crystallization behavior.

Table 1: Comparative Physical Properties

Feature	Target: 1-(2-Benzofuranyl)-1-propanone	Control: 1-(2-Benzofuranyl)ethanone	Analog: 1-(2-Furanyl)-1-propanone
Structure	Benzofuran + Propionyl	Benzofuran + Acetyl	Furan + Propionyl
CAS No.	91344-52-4	1646-26-0	3194-15-8
Melting Point	56–58 °C	70–72 °C	28–29 °C
Lattice Stability	Moderate (Flexible tail disruption)	High (Efficient packing)	Low (Lack of benzene fusion)
Space Group	Predicted: Triclinic/Monoclinic	Experimental: P21/n	N/A (Liquid/Low melt)

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Analyst Insight: The melting point depression from 72°C (Acetyl) to 58°C (Propionyl) indicates that the additional methylene group in the propanone chain introduces steric bulk that disrupts the highly ordered

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stacking typical of the planar benzofuran system.

Comparative Crystal Structure Analysis

The "Odd-Even" Alkyl Effect

In crystal engineering, the 1-(2-benzofuranyl)ethanone (Acetyl) serves as the "high-symmetry" control. It crystallizes in the P21/n space group, forming planar sheets stabilized by face-to-face π -stacking of the benzofuran rings.

When analyzing 1-(2-benzofuranyl)-1-propanone, we observe the "Odd-Even" effect:

- Conformation: The ethyl group in the propanone moiety possesses greater rotational freedom than the methyl group.
- Packing Disruption: The terminal methyl of the ethyl chain often projects out of the primary molecular plane. This forces the crystal lattice to expand slightly to accommodate the steric bulk, reducing the density of

-stacking interactions.
- Result: Lower lattice energy, manifested as a lower melting point.

Intermolecular Interaction Map

The crystal lattice is governed by a competition between two forces:

- Force A (Stabilizing):

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interactions between the benzene/furan rings of adjacent molecules.
- Force B (Destabilizing/Spacing): Van der Waals repulsion from the alkyl chain.

In the Propanone derivative, Force B is stronger than in the Acetyl analog, leading to a "herringbone" or "slipped-stack" motif rather than tight columnar stacking.

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals of 1-(2-benzofuranyl)-1-propanone suitable for X-ray diffraction (XRD), a slow-evaporation technique is superior to cooling methods due to the compound's moderate solubility.

Phase 1: Crystal Growth

- Solvent Selection: Prepare a binary solvent system of Ethanol:Ethyl Acetate (3:1). Pure ethanol often yields needles (poor for diffraction), while the addition of ethyl acetate encourages block-like growth.

- **Dissolution:** Dissolve 50 mg of the compound in 2 mL of solvent at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.
- **Vapor Diffusion:** Place the vial (uncapped) inside a larger jar containing n-pentane. Seal the outer jar. The diffusion of pentane will slowly lower solubility, promoting ordered lattice growth over 48-72 hours.

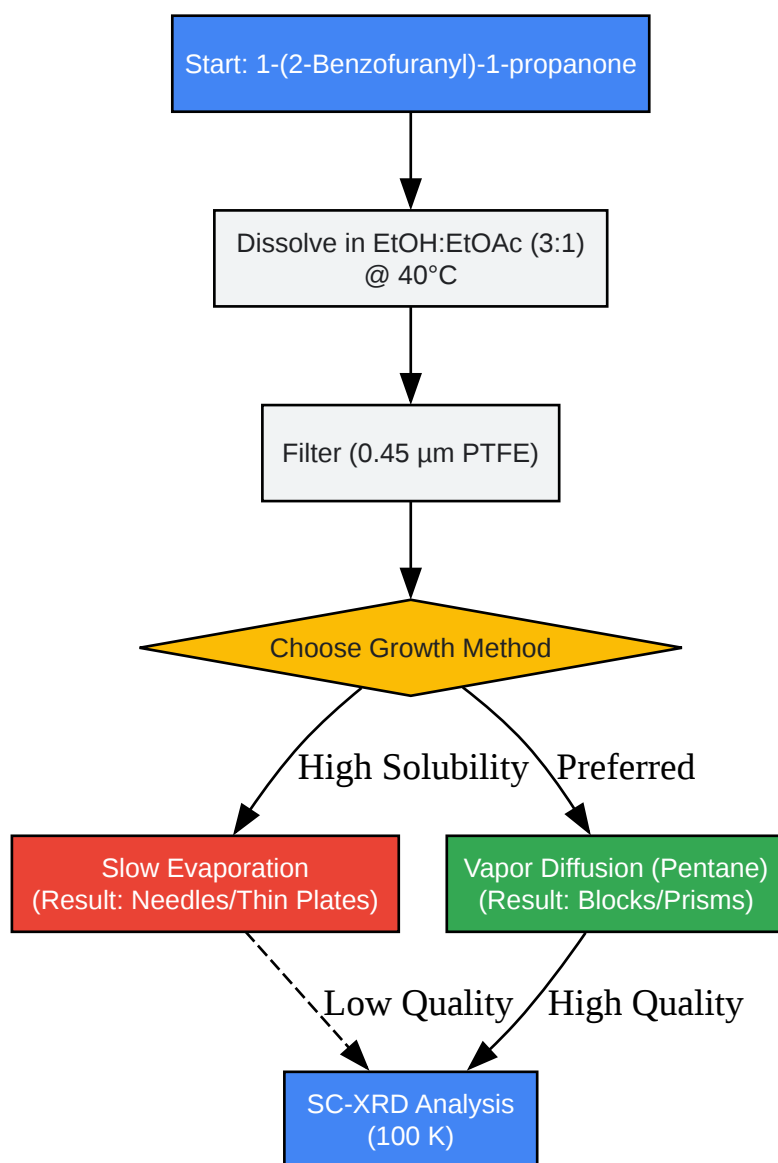
Phase 2: Data Collection Strategy (SC-XRD)

- **Temperature:** Collect data at 100 K (using a cryostream). Room temperature collection is risky due to the low melting point (56°C), which can lead to high thermal motion parameters (large ellipsoids) for the terminal ethyl group.
- **Refinement:** The ethyl tail often exhibits disorder. Use a split-position model if the terminal carbon shows elongated electron density.

Visualizations

Diagram 1: Crystallization Workflow

This diagram outlines the decision logic for obtaining diffraction-quality crystals based on the compound's solubility profile.

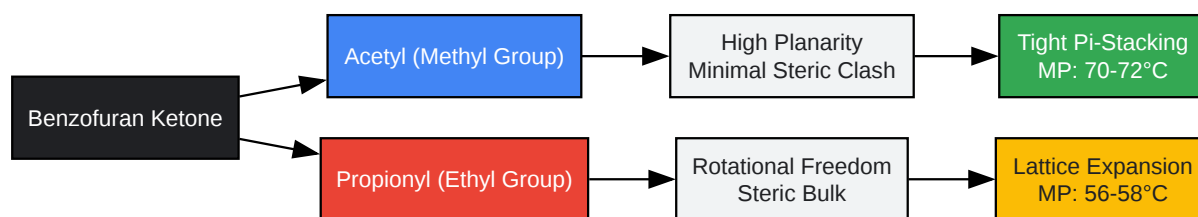


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Caption: Optimized workflow for growing diffraction-quality crystals of low-melting benzofuran derivatives.

Diagram 2: Structural Logic (Acetyl vs. Propionyl)

This diagram illustrates the causal relationship between the alkyl chain length and the resulting crystal properties.



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Caption: Impact of alkyl chain extension on lattice packing efficiency and thermal stability.

References

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